molecular formula C16H19N7O3 B1593258 AKT激酶抑制剂 CAS No. 842148-40-7

AKT激酶抑制剂

货号 B1593258
CAS 编号: 842148-40-7
分子量: 357.37 g/mol
InChI 键: LWLOLQIXHMFYND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AKT, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a crucial role in many biological processes like glucose metabolism, apoptosis, cell differentiation, and transcription . AKT inhibitors are a class of drugs that inhibit the phosphorylation of AKT and its in vitro kinase activity . They are selective, ATP-competitive inhibitors of AKT 1, 2, and 3 .


Synthesis Analysis

AKT inhibitors have been developed and evaluated in clinical trials. The development of these inhibitors has been guided by increased molecular and structural understanding of human kinases . The design of kinase inhibitors has been improved in multiple ways over the last 20 years .


Molecular Structure Analysis

The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain . This makes this kinase suitable for highly specific allosteric modulation .


Chemical Reactions Analysis

AKT inhibitors show clear differences between ATP-competitive and allosteric AKT inhibitors, including differential effects on non-catalytic activity . Some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across AKT isoforms .


Physical And Chemical Properties Analysis

AKT inhibitors are orally bioavailable and potent inhibitors of the AKT kinases . They have desirable pharmaceutical properties and daily oral dosing results in sustained inhibition of AKT activity .

科学研究应用

癌症治疗靶向

AKT激酶抑制剂已显示出作为靶向治疗癌症的潜力。AKT通路通过促进细胞存活、增殖和药物抗性在癌症中发挥关键作用。这些抑制剂已被探索作为单药疗法以及与其他治疗方法结合以增强其疗效。例如,研究表明,变构AKT抑制剂MK-2206可以增强体外和体内标准化疗药物以及其他分子靶向药物的有效性,表明它们在癌症治疗策略中的潜力 (Hirai et al., 2010); (Shariati & Meric-Bernstam, 2019)

了解化疗耐药中的Akt同工型

研究突出了Akt同工型特异性及其与癌细胞化疗耐药性的关系的重要性。这种理解对于开发针对特定Akt同工型的有效癌症治疗至关重要 (Gdowski et al., 2016)

药物开发和分子靶向

Akt抑制剂已从竞争ATP的药物发展到针对变构位点的药物,旨在提高特异性并减少副作用。这些抑制剂的开发突显了药物设计策略在创造强效抗癌药物中的重要性 (Nițulescu等人,2015); (Nițulescu等人,2018)

治疗的生物标志物识别

识别对AKT抑制剂响应的生物标志物对于成功治疗策略的开发至关重要。这种方法有助于癌症治疗中的个性化治疗 (Hua et al., 2021)

AKT信号在各种疾病中的作用

除了癌症,AKT信号还涉及其他疾病,如糖尿病、心血管疾病和神经系统疾病。了解AKT的调节和功能对于开发针对一系列疾病的靶向治疗至关重要 (Manning & Toker, 2017)

安全和危害

While the safety and hazards of AKT inhibitors specifically are not detailed in the search results, it’s important to note that kinase inhibitors, in general, can have side effects and risks. For example, certain JAK inhibitors have been associated with serious heart-related events, cancer, blood clots, and death .

未来方向

The development of selective Akt inhibitors has been considered a promising approach in recent decades . There is a promising potential of the targeted modulation of Akt with small molecule inhibitors in disease treatment . Future directions include the development of next-generation agents to continuously improve drug properties .

属性

IUPAC Name

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLOLQIXHMFYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648505
Record name 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AKT Kinase Inhibitor

CAS RN

842148-40-7
Record name 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AKT Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
AKT Kinase Inhibitor
Reactant of Route 3
Reactant of Route 3
AKT Kinase Inhibitor
Reactant of Route 4
Reactant of Route 4
AKT Kinase Inhibitor
Reactant of Route 5
AKT Kinase Inhibitor
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
AKT Kinase Inhibitor

Citations

For This Compound
1,330
Citations
N Rhodes, DA Heerding, DR Duckett, DJ Eberwein… - Cancer research, 2008 - AACR
… The present study describes a novel, ATP-competitive, pan-Akt kinase inhibitor with potent enzyme and cellular activity. GSK690693 also inhibits phosphorylation of Akt substrates in …
Number of citations: 333 aacrjournals.org
C Han, S Savage, M Al-Sayah, H Yajima… - Organic …, 2017 - ACS Publications
A highly efficient asymmetric synthesis of the Akt kinase inhibitor ipatasertib (1) is reported. The bicyclic pyrimidine 2 starting material was prepared via a nitrilase biocatalytic resolution, …
Number of citations: 32 pubs.acs.org
P Grongsaard, PG Bulger, DJ Wallace… - … Process Research & …, 2012 - ACS Publications
The development of a convergent, chromatography-free synthesis of an allosteric Akt kinase inhibitor is described. The route comprised 17 total steps and was used to produce kilogram …
Number of citations: 63 pubs.acs.org
R Kumar, SJ Blakemore, CE Ellis… - BMC …, 2010 - bmcgenomics.biomedcentral.com
… results in both anti-apoptotic and pro-proliferative signals, although the evidence for induction of apoptosis was generally lacking or weak in our study with the AKT kinase inhibitor, …
Number of citations: 40 bmcgenomics.biomedcentral.com
LM Smyth, K Tamura, M Oliveira, EM Ciruelos… - Clinical Cancer …, 2020 - AACR
Purpose: The activating mutation AKT1 E17K occurs in approximately 7% of estrogen receptor–positive (ER + ) metastatic breast cancer (MBC). We report, from a multipart, first-in-…
Number of citations: 68 aacrjournals.org
LM Smyth, G Batist, F Meric-Bernstam, P Kabos… - NPJ breast …, 2021 - nature.com
Five to ten percent of ER+ metastatic breast cancer (MBC) tumors harbor somatic PTEN mutations. Loss of function of this tumor-suppressor gene defines a highly aggressive, treatment-…
Number of citations: 14 www.nature.com
CW Lindsley, SF Barnett, ME Layton… - Current cancer drug …, 2008 - ingentaconnect.com
… Allosteric Akt kinase inhibitor screening leads. The dependence on the PH domain for inhibition coupled with a kinetic analysis indicating that these inhibitors were noncompetitive with …
Number of citations: 106 www.ingentaconnect.com
A Travo, V Desplat, E Barron… - Analytical and …, 2012 - Springer
The PI3K/Akt-signaling pathway, associated with cancer development and disease progression, is recognized to be an anti-tumor drug target that could present important therapeutic …
Number of citations: 22 link.springer.com
J Navrátilová, M Karasová… - Journal of Cellular …, 2017 - Wiley Online Library
… increase cytotoxicity of the Akt kinase inhibitor to these cells in a synergistic manner. Combination of the OXPHOS inhibitor TTM and the glucose uptake/Akt kinase inhibitor Akti-1/2 …
Number of citations: 19 onlinelibrary.wiley.com
NE Uko, OF Güner, DF Matesic… - Current topics in …, 2020 - ingentaconnect.com
Cancer is a devastating disease that has plagued humans from ancient times to this day. After decades of slow research progress, promising drug development, and the identification of …
Number of citations: 60 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。